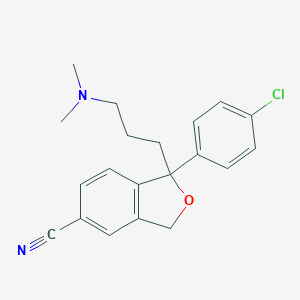
2-Chloro-6-(trifluoromethyl)phenol
Overview
Description
2-Chloro-6-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4ClF3O . It has a molecular weight of 196.56 g/mol .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethyl)phenol is 1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H . The compound’s structure includes a phenol group attached to a chloro and trifluoromethyl group .Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)phenol has a molecular weight of 196.55 g/mol . It has a topological polar surface area of 20.2 Ų and a complexity of 159 . The compound is a solid at room temperature .Scientific Research Applications
Use in FDA-Approved Drugs
The trifluoromethyl group, which is present in “2-Chloro-6-(trifluoromethyl)phenol”, is found in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs .
Use in Migraine Treatment
Research has shown that certain compounds containing the trifluoromethyl group can be used in the treatment of migraines . During a migraine attack, levels of CGRP rise in the cranial circulation, and trifluoromethyl-containing compounds have been shown to cause migraine-like headaches .
Use in Organic Synthesis
“2-Chloro-6-(trifluoromethyl)phenol” can be used as an intermediate in organic synthesis . For example, it can be reacted with other compounds to produce new chemical entities .
Use in Agrochemicals
Trifluoromethylpyridines, which can be synthesized from “2-Chloro-6-(trifluoromethyl)phenol”, are used in the agrochemical industry . They are used in the protection of crops from pests .
Use in Pharmaceuticals
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Use in Functional Materials
The development of fluorinated organic chemicals, such as “2-Chloro-6-(trifluoromethyl)phenol”, is an important research topic due to their unique properties . These compounds have found applications in the development of functional materials .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-(trifluoromethyl)phenol is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory sensitization .
Mode of Action
The mode of action of 2-Chloro-6-(trifluoromethyl)phenol involves nucleophilic substitution and oxidation reactions . These reactions occur at the benzylic position, which is resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain and thus requires less energy than removing a ring hydrogen .
Biochemical Pathways
It’s known that the compound can participate in reactions involving the activation of the xb donor, reactions leading to the activation of the xb acceptor, and catalytic reactions such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .
Pharmacokinetics
It’s known that the compound exhibits high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
It’s known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
The action environment of 2-Chloro-6-(trifluoromethyl)phenol is influenced by various factors. For instance, the compound is classified as a flammable liquid , suggesting that its action, efficacy, and stability may be affected by temperature and other environmental conditions
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBYEQRMTYSGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579572 | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106877-36-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



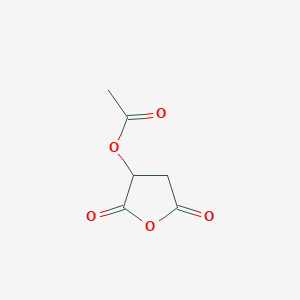
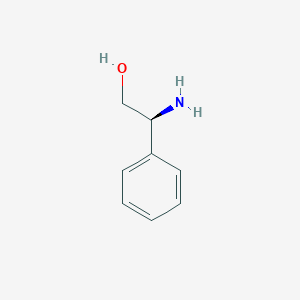
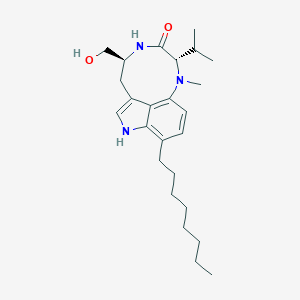
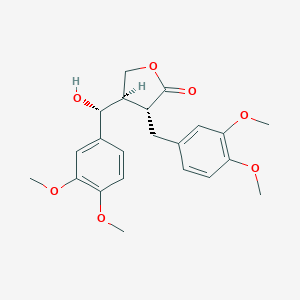
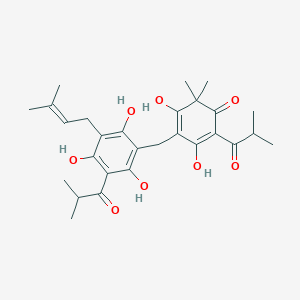


![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
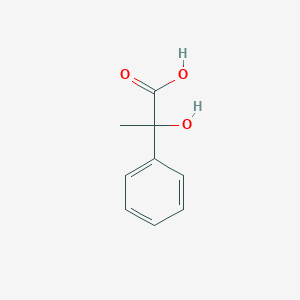
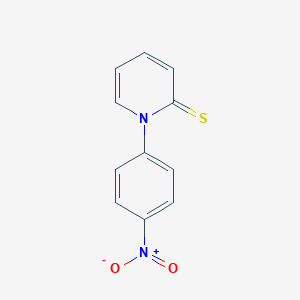
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
